molecular formula C17H24N2O2 B4737793 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine

4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine

Cat. No. B4737793
M. Wt: 288.4 g/mol
InChI Key: XJRZIJAQDFIBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine, also known as MPMP, is a synthetic compound that has shown promising results in scientific research. This molecule has been studied for its potential use in the treatment of various diseases and disorders. In

Mechanism of Action

The mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to have neuroprotective effects and improve cognitive function. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine in lab experiments is its potential therapeutic benefits. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown promising results in various disease and disorder models, making it a potential candidate for further research. However, one limitation is its toxicity and potential side effects. More research is needed to determine the safety and efficacy of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine in humans.

Future Directions

There are several future directions for 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine research. One direction is to further investigate its potential therapeutic benefits in various disease and disorder models. Another direction is to study its safety and efficacy in humans. Additionally, more research is needed to fully understand the mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine and its interactions with other molecules in the body.

Scientific Research Applications

4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been studied for its potential use in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-6-8-19(9-7-14)17(20)15-2-4-16(5-3-15)18-10-12-21-13-11-18/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRZIJAQDFIBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)[4-(morpholin-4-yl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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